7-Bromo-4,6-dichloroquinazoline
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Overview
Description
7-Bromo-4,6-dichloroquinazoline is a chemical compound with the CAS Number: 1260847-61-7 . It has a molecular weight of 277.93 and is a solid at room temperature .
Molecular Structure Analysis
The molecular formula of 7-Bromo-4,6-dichloroquinazoline is C8H3BrCl2N2 . The structure includes a quinazoline core, which is a bicyclic compound consisting of two fused six-membered rings, a benzene ring and a pyrimidine ring. The molecule has bromine and chlorine substituents at the 7th, 4th, and 6th positions .Physical And Chemical Properties Analysis
7-Bromo-4,6-dichloroquinazoline is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
Organic Synthesis
7-Bromo-4,6-dichloroquinazoline is used as an intermediate in organic synthesis . It’s particularly useful in metal-catalyzed cross-coupling reactions .
Method of Application
In one example, the Sonogashira cross-coupling of 2,4-dichloroquinazoline and 6-bromo-2,4-dichloroquinazoline with a stoichiometric amount of terminal alkynes led to the exclusive replacement of the 4-chloro atom .
Results
The cross-coupling reactions yield novel polysubstituted derivatives . These derivatives have potential applications in pharmaceuticals and materials .
Pharmaceuticals
7-Bromo-4,6-dichloroquinazoline is also used in the pharmaceutical industry .
Results
Metal-Catalyzed Cross-Coupling Reactions
7-Bromo-4,6-dichloroquinazoline is used in metal-catalyzed cross-coupling reactions . These reactions are a type of chemical reaction where two fragments are joined together with the aid of a metal catalyst.
Method of Application
In these reactions, halogenated quinazolinones and quinazolines are functionalized via metal-catalyzed cross-coupling reactions to afford novel polycarbo- or polyheteroatom-substituted derivatives .
Results
The products of these reactions have potential applications in pharmaceuticals and materials .
Synthesis of Biologically Relevant Compounds
7-Bromo-4,6-dichloroquinazoline is used in the synthesis of biologically relevant compounds . For example, it’s used in the synthesis of ghrelin receptor and vasopressin V1b receptor antagonists .
Results
The compounds synthesized using 7-Bromo-4,6-dichloroquinazoline have potential therapeutic effects .
Safety And Hazards
The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements P261, P305, P338, P351 are also associated with this compound , suggesting to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
properties
IUPAC Name |
7-bromo-4,6-dichloroquinazoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrCl2N2/c9-5-2-7-4(1-6(5)10)8(11)13-3-12-7/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWCDKWJWCZLWQJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Br)N=CN=C2Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrCl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10857507 |
Source
|
Record name | 7-Bromo-4,6-dichloroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10857507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.93 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-4,6-dichloroquinazoline | |
CAS RN |
1260847-61-7 |
Source
|
Record name | 7-Bromo-4,6-dichloroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10857507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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